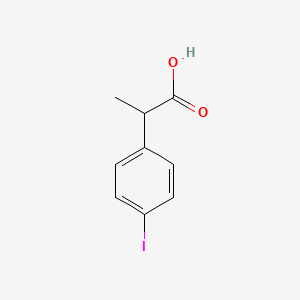

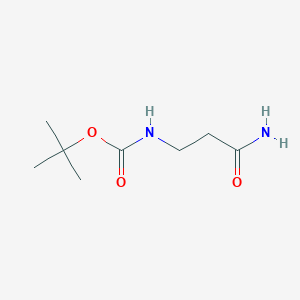

tert-Butyl (3-amino-3-oxopropyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

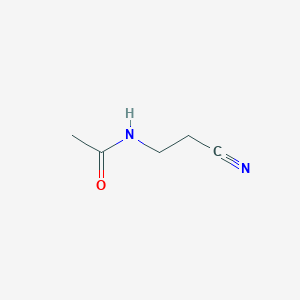

The compound tert-Butyl (3-amino-3-oxopropyl)carbamate is a chemical entity that can be considered as a derivative of carbamic acid. It contains a tert-butyl group attached to a carbamate functional group, which in turn is connected to a 3-amino-3-oxopropyl moiety. This structure suggests that the compound could be an intermediate or a building block in the synthesis of various biologically active molecules or pharmaceutical agents.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives is a topic of interest in the field of medicinal chemistry due to their potential applications. For instance, the synthesis of tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates has been reported as a method to access novel macrocyclic Tyk2 inhibitors, demonstrating the utility of tert-butyl carbamate derivatives in drug discovery . Similarly, the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate through a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation has been described, showcasing the versatility of tert-butyl carbamate intermediates in complex molecule construction .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be quite complex, as seen in the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. This compound was characterized using NMR spectroscopy and high-resolution mass spectrometry, and its crystal structure was determined via single crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure with a lactone moiety and a piperidine ring .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo various chemical reactions, which are essential for their transformation into desired products. For example, the tert-butyl group in tert-butyl-substituted carbazoles can be substituted by hydrogen via nitro, amino, and iodo derivatives, indicating the reactivity of these compounds and their potential for further chemical modifications . Additionally, N-tert-butanesulfinyl imines, which are related to tert-butyl carbamates, have been used as intermediates for the asymmetric synthesis of amines, demonstrating the chemical versatility of the tert-butyl group in synthetic applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the presence of the tert-butyl group can impart steric bulk, affecting the reactivity and solubility of the compound. The antimycobacterial activities of tert-butyl naphthyridine carboxylic acids have been evaluated, with one compound showing significant potency against Mycobacterium tuberculosis, indicating that the tert-butyl group can play a role in the biological activity of these molecules .

Aplicaciones Científicas De Investigación

1. Synthetic Chemistry and Molecular Design

The tert-butyl (3-amino-3-oxopropyl)carbamate compound has been utilized in various synthetic chemistry applications. For instance, it was employed in a photoredox-catalyzed amination of o-hydroxyarylenaminones, leading to the production of 3-aminochromones under mild conditions. This technique facilitates the construction of diverse amino pyrimidines, broadening the applications of the photocatalyzed protocol (Wang et al., 2022).

2. Organic Synthesis

In the field of organic synthesis, tert-butyl (3-amino-3-oxopropyl)carbamate has been used to create complex organic compounds. For example, it played a critical role in the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan, aiding the creation of tert-Butyl 3a-Methyl-5-Oxo-2,3,3a,4,5,6-Hexahydroindole-1‐Carboxylate (Padwa et al., 2003).

3. Metalation and Alkylation Research

The tert-butyl carbamate derivatives of aminomethyltrialkylsilanes were studied for their ability to undergo metalation between nitrogen and silicon. This research highlighted the efficient reaction with various electrophiles and the possibility of preparing α-functionalized α-amino silanes (Sieburth et al., 1996).

4. Glycosylation and Novel Glycoconjugates

Tert-butyl carbamates have been reacted under glycosylation conditions to yield anomeric 2-deoxy-2-amino sugar carbamates. This reaction showcases good tolerance to several common protecting groups and has been utilized to generate unnatural glycopeptide building blocks (Henry & Lineswala, 2007).

5. Protected Amines Synthesis

Tert-butyl carbamate is involved in the synthesis of Boc-protected amines via a mild and efficient one-pot Curtius rearrangement. This process facilitates the formation of tert-butyl carbamate derivatives in high yields at low temperatures, compatible with a variety of substrates (Lebel & Leogane, 2005).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Propiedades

IUPAC Name |

tert-butyl N-(3-amino-3-oxopropyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-8(2,3)13-7(12)10-5-4-6(9)11/h4-5H2,1-3H3,(H2,9,11)(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYIHCTNHDMVMEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572691 |

Source

|

| Record name | N~3~-(tert-Butoxycarbonyl)-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (3-amino-3-oxopropyl)carbamate | |

CAS RN |

65983-35-9 |

Source

|

| Record name | N~3~-(tert-Butoxycarbonyl)-beta-alaninamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Bromo-6-methylimidazo[1,2-a]pyridine](/img/structure/B1283598.png)

![6-Chloro[1,2,4]triazolo[4,3-b]pyridazin-3-amine](/img/structure/B1283605.png)